molecular formula C14H12ClN3 B12316042 N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine

N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine

Cat. No.: B12316042
M. Wt: 257.72 g/mol
InChI Key: AXIXBQVTLFGRLL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of the 4-chlorophenyl group and the amine functionality at specific positions on the indazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine typically involves the reaction of 4-chlorobenzylamine with an indazole derivative under specific conditions. One common method includes:

    Starting Materials: 4-chlorobenzylamine and 1H-indazole-6-carboxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

    Procedure: The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-[(4-chlorophenyl)methyl]-1H-indazol-6-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-[(4-substituted phenyl)methyl]-1H-indazol-6-amine.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]cyclopentanamine
  • 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole

Uniqueness

N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine is unique due to its specific indazole structure and the presence of the 4-chlorophenyl group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine

InChI

InChI=1S/C14H12ClN3/c15-12-4-1-10(2-5-12)8-16-13-6-3-11-9-17-18-14(11)7-13/h1-7,9,16H,8H2,(H,17,18)

InChI Key

AXIXBQVTLFGRLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC3=C(C=C2)C=NN3)Cl

Origin of Product

United States

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